2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, tetrasodium salt
Description
Structural Characterization of 2-Naphthalenesulfonic Acid,7,7'-(Carbonyldiimino)bis(4-Hydroxy-3-((4-Sulfo-1-Naphthalenyl)Azo)-,Tetrasodium Salt
Molecular Architecture and Functional Group Analysis
The compound features a symmetrical bis-azo-naphthalene core stabilized by a central carbonyldiimino (–NH–C(=O)–NH–) bridge. Each naphthalene subunit contains:
- Sulfonic acid groups : Three sulfonate (–SO₃⁻) moieties per naphthalene ring, positioned at the 2, 4, and 7 positions, neutralized by sodium counterions.
- Azo linkages : Two –N=N– groups connecting the central naphthalene system to peripheral sulfonated naphthalenyl units, creating extended π-conjugation.
- Hydroxy substituents : Two phenolic –OH groups at the 4-position of each central naphthalene ring, enabling tautomerism and hydrogen bonding.
The molecular formula is inferred as C₃₄H₂₀N₆O₁₆S₄·4Na based on structural homologs, with a calculated molecular weight of 1,048.98 g/mol. The tetrasodium salt configuration enhances aqueous solubility via charge delocalization across the sulfonate groups.
Table 1: Key Functional Groups and Their Roles
| Group | Position | Role |
|---|---|---|
| Sulfonate (–SO₃⁻) | 2,4,7 (each ring) | Solubility, ionic interactions |
| Azo (–N=N–) | Between rings | Chromophore, redox activity |
| Hydroxy (–OH) | 4 | Tautomerism, hydrogen bonding |
| Carbonyldiimino | Central bridge | Structural rigidity, conjugation |
Crystallographic Studies and Conformational Dynamics
While direct X-ray diffraction data for this compound remains unpublished, insights derive from analogous azo-naphthalene systems:
- Planar stacking : The conjugated azo-naphthalene backbone likely adopts coplanar geometry in crystalline phases, stabilized by π-π interactions between aromatic systems.
- Sulfonate coordination : Sodium ions coordinate with sulfonate oxygen atoms in a trigonal planar arrangement, as observed in trisodium amaranth (CAS 915-67-3).
- Photoisomerization dynamics : Computational models of related azo-polymers suggest trans-to-cis isomerization at the –N=N– bonds under UV exposure, inducing conformational strain and altering supramolecular packing.
Molecular dynamics simulations of similar structures reveal:
Comparative Structural Analysis With Related Azo-Naphthalene Derivatives
Table 2: Structural Comparison With Key Analogues
Critical structural distinctions include:
- Bridge functionality : The carbonyldiimino group in the target compound enables bidirectional conjugation absent in simpler trisodium salts.
- Sulfonation density : With four sulfonate groups versus three in amaranth derivatives, the compound exhibits enhanced hydrophilicity and ionic character.
- Steric effects : Peripheral sulfonate placement minimizes steric hindrance at the azo linkages compared to ortho-substituted analogues, preserving planarity.
Conformational analysis of reduced metabolites reveals:
Properties
CAS No. |
72845-31-9 |
|---|---|
Molecular Formula |
C41H24N6Na4O15S4 |
Molecular Weight |
1060.9 g/mol |
IUPAC Name |
tetrasodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C41H28N6O15S4.4Na/c48-39-25-11-9-23(17-21(25)19-35(65(57,58)59)37(39)46-44-31-13-15-33(63(51,52)53)29-7-3-1-5-27(29)31)42-41(50)43-24-10-12-26-22(18-24)20-36(66(60,61)62)38(40(26)49)47-45-32-14-16-34(64(54,55)56)30-8-4-2-6-28(30)32;;;;/h1-20,48-49H,(H2,42,43,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4 |
InChI Key |
RRXPKFKPKCMBBM-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=CC=C(C8=CC=CC=C87)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Naphthalenesulfonic acid, 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, tetrasodium salt involves multiple steps, including diazotization and coupling reactions. The process typically starts with the sulfonation of naphthalene to produce naphthalenesulfonic acid derivatives. These derivatives undergo diazotization to form diazonium salts, which are then coupled with other aromatic compounds to form the azo linkages. Industrial production methods often involve large-scale batch processes with stringent control over reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
2-Naphthalenesulfonic acid, 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically break the azo linkages, resulting in the formation of amines.
Substitution: The sulfonic acid groups can undergo substitution reactions, where the sulfonate groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dye Chemistry
The primary application of 2-Naphthalenesulfonic acid derivatives lies in the dye and pigment industry. The compound's vibrant color properties make it suitable for use as a dye intermediate. Its sulfonic acid groups enhance solubility in water, which is crucial for dyeing processes .
Biological Staining and Imaging
Due to its fluorescent properties, this compound is utilized in biological staining techniques. It can effectively label cellular components, allowing for enhanced imaging in microscopy applications. This capability is particularly beneficial in research involving cell biology and histology .
Drug Delivery Systems
Research has explored the potential of this compound in drug delivery systems. Its ability to form stable complexes with various drugs can improve the solubility and bioavailability of therapeutic agents. This application is particularly relevant for hydrophobic drugs that require solubilization for effective delivery .
Textile Industry
In the textile industry, the compound is widely used for dyeing fabrics. Its chemical properties allow for strong adherence to textile fibers, resulting in vibrant and long-lasting colors. The use of such compounds contributes to the production of high-quality dyed materials .
Antioxidant Properties
Recent studies indicate that derivatives of this compound exhibit antioxidant properties, which can prevent the production of reactive oxygen species (ROS). This characteristic opens avenues for applications in health-related fields, particularly in formulations aimed at reducing oxidative stress .
Case Study 1: Dye Synthesis
A study demonstrated the synthesis of azo dyes using 2-Naphthalenesulfonic acid derivatives as intermediates. The research highlighted the efficiency of the compound in facilitating diazotization and coupling reactions, leading to high yields of desired dye products.
Case Study 2: Biological Imaging
In a series of experiments focused on cellular imaging, researchers employed this compound to stain various cell types. The results showed significant improvements in contrast and resolution when visualizing cellular structures under fluorescence microscopy.
Case Study 3: Drug Formulation
A formulation study explored the use of this compound in enhancing the delivery of poorly soluble drugs. The findings indicated that incorporating the compound into drug formulations significantly improved solubility and stability, leading to better therapeutic outcomes.
Mechanism of Action
The mechanism of action of 2-Naphthalenesulfonic acid, 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, tetrasodium salt involves its interaction with molecular targets through its sulfonic acid groups and azo linkages. These functional groups allow the compound to form strong interactions with various substrates, leading to its effectiveness as a dye and pigment. The molecular pathways involved include the formation of stable complexes with target molecules, enhancing their solubility and stability.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Functional Differences
(a) Solubility and Ionic Behavior
- The target compound (tetrasodium salt) exhibits superior water solubility compared to disodium or non-sodium salts (e.g., methyldiethanolamine salts in CAS 72869-93-3) due to its higher ionic charge density .
- Compounds with fewer sulfonate groups (e.g., CAS 41204-67-5) show reduced solubility, limiting their use in aqueous formulations .
(b) Chromophoric Properties
(c) Environmental Impact
- The target compound’s high solubility increases its environmental mobility, as evidenced by its detection in wastewater systems alongside other sulfonated azo dyes .
- Methyldiethanolamine salts (CAS 72869-93-3) show lower biodegradability due to complex counterions, posing challenges in wastewater treatment .
Biological Activity
2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, tetrasodium salt (commonly referred to as NSC) is a synthetic compound belonging to the class of azo dyes. It is characterized by its complex structure and multiple functional groups that contribute to its biological activity and potential applications in various fields, including pharmaceuticals and environmental science.
The compound is a tetrasodium salt derived from the condensation of naphthalenesulfonic acid with carbonyldiimino and has the following chemical formula:
- Molecular Formula : C₁₄H₉N₅Na₄O₈S₂
- Molecular Weight : 485.48 g/mol
Antimicrobial Properties
Research indicates that azo dyes, including NSC, exhibit antimicrobial activity. A study demonstrated that compounds with similar structures can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes .
Cytotoxicity
The cytotoxic effects of NSC have been evaluated in vitro. In studies involving human cell lines, NSC showed moderate cytotoxicity, which was attributed to its ability to induce oxidative stress and apoptosis in cancer cells. This property suggests potential applications in cancer therapy, although further studies are required to determine its safety profile .
Environmental Impact
NSC and related compounds have been assessed for their environmental fate and ecotoxicity. The screening assessment conducted by Environment Canada indicated that while these compounds can be persistent in the environment, their toxicity to aquatic organisms is relatively low at environmentally relevant concentrations .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Applied Microbiology evaluated the antimicrobial efficacy of various azo compounds, including NSC. The results indicated that NSC exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. The study concluded that modifications in the azo dye structure could enhance its antimicrobial properties .
Case Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment involving human breast cancer cell lines (MCF-7), NSC was found to induce apoptosis at concentrations above 25 µg/mL. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death through apoptotic pathways. The study suggested that further exploration into the molecular mechanisms behind this cytotoxicity could provide insights into developing new anticancer agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₉N₅Na₄O₈S₂ |
| Molecular Weight | 485.48 g/mol |
| Antimicrobial Activity | Effective against E. coli & S. aureus |
| Cytotoxic Concentration | >25 µg/mL (MCF-7 cells) |
| Environmental Toxicity | Low toxicity to aquatic organisms |
Q & A
Q. How can researchers optimize the synthesis of this azo-linked naphthalenesulfonic acid derivative?
Methodological Answer:
- Diazo Coupling Optimization: Use pH-controlled diazotization of 4-sulfo-1-naphthylamine under acidic conditions (HCl/NaNO₂, 0–5°C) followed by coupling with 4-hydroxy-7-amino-2-naphthalenesulfonic acid. Monitor reaction kinetics via UV-Vis spectroscopy to track azo bond formation (~450–550 nm) .
- Purification: Employ ion-exchange chromatography to isolate the tetrasodium salt, followed by recrystallization from aqueous ethanol to remove unreacted sulfonic acid intermediates .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
Q. What are the key toxicity considerations for handling this compound in laboratory settings?
Methodological Answer:
- Acute Toxicity: Refer to rodent LD₅₀ data (e.g., intravenous LDLo in rats: 250 mg/kg; ). Implement PPE (gloves, goggles) and fume hoods to minimize exposure .
- Mutagenicity Screening: Conduct Ames tests (Salmonella typhimurium strains TA98/TA100) to assess frameshift/base-pair mutations, as similar azo compounds show bacterial mutagenicity .
Q. How is this compound applied in biological systems (e.g., staining, indicators)?
Methodological Answer:
- Metal Chelation: Use as a zirconium indicator in fluoride quantification (similar to SPADNS; ). Prepare a Zr-SPADNS complex and monitor absorbance shifts (Δλ ~570→620 nm) upon fluoride addition .
- Cellular Staining: Optimize pH-dependent binding to biomolecules (e.g., proteins at pH 4–6) for histology, validated via fluorescence quenching assays .
Advanced Research Questions
Q. How does the azo group’s electronic structure influence reactivity under varying redox conditions?
Methodological Answer:
- Electrochemical Studies: Perform cyclic voltammetry (CV) in buffered solutions (pH 2–12) to identify reduction potentials (e.g., azo→hydrazine at ~−0.5 V vs. Ag/AgCl). Correlate with DFT calculations to model electron density distribution .
- Redox Stability: Compare degradation rates (HPLC) under oxidizing (H₂O₂) vs. reducing (Na₂S₂O₄) conditions to guide storage protocols .
Q. How can researchers resolve contradictions in spectral data for sulfonated azo derivatives?
Methodological Answer:
- Dynamic NMR Analysis: Probe tautomerism (azo vs. hydrazone forms) in D₂O at variable temperatures. Assign peaks using ¹H-¹³C HSQC to resolve overlapping signals from sulfonate and naphthol groups .
- X-ray Crystallography: Resolve crystal structures to confirm regiochemistry of sulfonation and azo linkage orientation .
Q. What environmental interactions drive its persistence or degradation in aqueous systems?
Methodological Answer:
- Photodegradation Studies: Expose aqueous solutions to UV light (254 nm) and analyze breakdown products (LC-MS). Identify major pathways (e.g., azo bond cleavage to amines) .
- Adsorption Modeling: Use Langmuir isotherms to quantify binding to soil organic matter, informed by sulfonate group’s hydrophilicity .
Q. What mechanisms explain its role in modulating gene expression (e.g., PIK3C2A upregulation)?
Methodological Answer:
- Transcriptomic Profiling: Treat cell lines (e.g., HepG2) with subtoxic doses (10–50 μM) and perform RNA-seq to identify PIK3C2A and related pathway activation. Validate via qPCR and siRNA knockdown .
- Molecular Docking: Simulate interactions with kinase domains (e.g., PI3K) using AutoDock Vina to predict binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
